molecular formula C19H21N3O B4420321 N-[1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]-2-phenylacetamide

N-[1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]-2-phenylacetamide

Cat. No.: B4420321
M. Wt: 307.4 g/mol
InChI Key: YWQVFZAVARGXKX-UHFFFAOYSA-N
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Description

N-[1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]-2-phenylacetamide is a useful research compound. Its molecular formula is C19H21N3O and its molecular weight is 307.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-2-phenylacetamide is 307.168462302 g/mol and the complexity rating of the compound is 394. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of SMR000022680, also known as the Secretion Modification Region (SMR) peptide, is the molecular chaperone DnaK . DnaK plays a crucial role in the formation of biofilms by Staphylococcus aureus , a common bacterium responsible for a wide range of infections.

Mode of Action

SMR peptides interact with DnaK, inhibiting the biofilm-forming capacity of Staphylococcus aureus . The interaction between the antagonist and DnaK is determined by immune precipitation with anti-Flag M2 Affinity and Western blot analysis .

Biochemical Pathways

The SMR peptide affects the pathway responsible for biofilm formation in Staphylococcus aureus . By targeting DnaK, the SMR peptide disrupts the normal function of this protein, thereby inhibiting the formation of biofilms . This disruption can reduce the viability of the biofilm and improve the susceptibility of the bacteria to antimicrobial agents .

Pharmacokinetics

It is known that the dose effect of smr peptides on biofilm formation was assessed using microtiter plate methods and confocal microscopy . Increasing SMR peptide concentrations exhibited increasing blockade of S. aureus biofilm formation .

Result of Action

The result of SMR000022680’s action is a significant inhibition of biofilm formation by Staphylococcus aureus . This inhibition occurs in a dose-dependent manner, with significant inhibition found at 18 µM, 36 µM, and 72 µM . By reducing biofilm viability, SMR000022680 can improve the susceptibility of the bacteria to antimicrobial agents .

Future Directions

The prevalence of benzimidazole cores in biologically active molecules has stimulated the need for elegant and efficient ways to make these heterocyclic leads . Future research could focus on designing newer effective hypoglycemic agents having distinct mechanisms of action at the molecular level which could be used as a single drug with improved safety .

Properties

IUPAC Name

N-[1-(1-ethylbenzimidazol-2-yl)ethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-3-22-17-12-8-7-11-16(17)21-19(22)14(2)20-18(23)13-15-9-5-4-6-10-15/h4-12,14H,3,13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQVFZAVARGXKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C(C)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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